molecular formula C10H10N2O B8211816 3-Methoxyquinolin-7-amine

3-Methoxyquinolin-7-amine

Cat. No.: B8211816
M. Wt: 174.20 g/mol
InChI Key: OXFPTYZRFUKQCZ-UHFFFAOYSA-N
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Description

3-Methoxyquinolin-7-amine is a heterocyclic aromatic compound with the molecular formula C₁₀H₁₀N₂O. It is a derivative of quinoline, which is a nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyquinolin-7-amine typically involves the functionalization of the quinoline ring. One common method is the reaction of 3-methoxyaniline with a suitable quinoline precursor under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyquinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups such as hydroxyl, amino, and alkyl groups .

Scientific Research Applications

3-Methoxyquinolin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxyquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: 3-Methoxyquinolin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position and amino group at the 7-position make it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

3-methoxyquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFPTYZRFUKQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=C(C=CC2=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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